N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound featuring thiophene rings and a tetrahydro-2H-pyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of Tetrahydro-2H-pyran-4-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the thiophen-2-yl group: This involves a nucleophilic substitution reaction where the thiophen-2-yl group is introduced to the tetrahydro-2H-pyran ring.
Coupling with thiophen-3-yl acetamide: The final step involves the coupling of the thiophen-2-yl substituted tetrahydro-2H-pyran with thiophen-3-yl acetamide under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the thiophene rings or other functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and chromium-based oxidants.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophenes and other reduced functional groups.
Substitution Products: Thiophene-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, including its potential use as an anti-inflammatory or antimicrobial agent.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of various fine chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine: This compound also features a thiophene ring but has a different heterocyclic structure.
4-(thiophen-2-yl)benzoic acid: Another thiophene-containing compound, but with a carboxylic acid functional group.
Properties
IUPAC Name |
2-thiophen-3-yl-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(10-12-3-9-19-11-12)16-15(4-6-18-7-5-15)13-2-1-8-20-13/h1-3,8-9,11H,4-7,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVSELIYOENAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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